3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Overview
Description
Digoxigenin bisdigitoxoside belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Digoxigenin bisdigitoxoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Digoxigenin bisdigitoxoside has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, digoxigenin bisdigitoxoside is primarily located in the cytoplasm and membrane (predicted from logP).
Scientific Research Applications
Cardiac Aglycone Research
The compound, also known as 17βH-Periplogenin, has been isolated from the root bark of Periploca sepium Bunge, a traditional Chinese herbal medicine. It displays specific conformations in its molecular structure and forms helical chains in crystals via hydrogen bonds. This compound's structural characteristics are crucial for its potential medicinal applications, especially as a cardiac aglycone (Zhang et al., 2012).
Synthesis of C15 Polyketide Spiroketals
This compound has been involved in the synthesis of C15 polyketide spiroketals, exhibiting high stereo- and enantioselectivity. These spiroketals, specifically derived from this compound, have shown potential in inhibiting cancer cell growth in various cancer cell lines, highlighting their importance in cancer research (Meilert et al., 2004).
Inhibitors of Androgen Biosynthesis
Derivatives of this compound have been studied for their role as inhibitors of androgen biosynthesis. These derivatives possess a typical steroid shape with unique E-ring conformations, which are significant in understanding their biological activity in androgen-related processes (Djigoué et al., 2012).
Total Asymmetric Synthesis
The compound has been used in the total asymmetric synthesis of various derivatives, such as 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. These derivatives are precursors for constructing complex molecules like trisaccharides, which are vital in biochemical research (Gerber & Vogel, 2001).
Antioxidant Agents
Molecular combinations of this compound with vitamins C and E analogues have been designed to test their radical scavenging activities. These combinations have shown potent antioxidant effects and are promising in therapeutic applications for conditions involving free radical damage (Manfredini et al., 2000).
Deuterium-Labelled Derivatives
Deuterium-labelled derivatives of the compound have been synthesized for potential use in labeled studies, crucial for understanding molecular interactions and behaviors in various biological processes (Ismail & Boykin, 2004).
Molecular Modelling and Framework Studies
The compound's derivatives have been used in molecular modeling studies to understand the bonding and structure of complex organic frameworks, providing insights into molecular arrangements and interactions (Kumar & Mishra, 2007).
Properties
IUPAC Name |
3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBMKIZRSBFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.